5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C10H6ClF3N2 . It is used in the synthesis of various heterocyclic compounds with potential biological applications .
Synthesis Analysis
The synthesis of this compound-4-carbaldehyde involves the reaction of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with phosphorus oxychloride and dimethylformamide at 95 °C . This reaction yields a colorless oil that slowly solidifies .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring substituted with a phenyl group, a trifluoromethyl group, and a chlorine atom .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with amino-triazolethiones to form corresponding Schiff bases .Physical and Chemical Properties Analysis
This compound is a solid at room temperature with a melting point of 34-36 °C . Its molecular weight is 246.62 .Scientific Research Applications
Synthesis Applications
Synthesis of Pyrazolo[4,3-c]pyridines
A study by Palka et al. (2014) details a straightforward synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde. This process is significant for the creation of pyrazolo[4,3-c]pyridines, which are useful in various chemical applications (Palka et al., 2014).
Bioactive Synthesis
Leelakumar et al. (2022) explored the synthesis and antibacterial activity of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole analogues. These analogues were synthesized from tosylhydrazine and 2-bromo-3,3,3-trifluoro prop-1-ene, showing potential in developing new antibacterial agents (Leelakumar et al., 2022).
Hydrogen and Halogen Bond Studies
García et al. (2010) discussed the solution and solid-state behavior of NH-pyrazoles bearing C-aryl and C-halogen substituents, including 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole. This research provides insights into the interplay of hydrogen and halogen bonds, crucial for understanding molecular interactions (García et al., 2010).
Chemical Properties and Analysis
NMR Spectroscopic Investigations
Research by Holzer and colleagues (2011) focused on detailed NMR spectroscopic investigations of various compounds derived from 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes. This study is crucial for understanding the chemical properties of these compounds and their derivatives (Holzer et al., 2011).
Crystallography and Structural Analysis
Xu and Shi (2011) conducted a study on the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This research is valuable for understanding the molecular geometry and structural properties of this compound (Xu & Shi, 2011).
Ultrasonics in Synthesis
Trilleras et al. (2013) demonstrated the use of ultrasonics in the synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives. This highlights the role of ultrasonic technology in facilitating efficient chemical syntheses (Trilleras et al., 2013).
Future Directions
Properties
IUPAC Name |
5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2/c11-9-6-8(10(12,13)14)15-16(9)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBJWIFNTPHCSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652935 | |
Record name | 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-51-7 | |
Record name | 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of Dimethyl [(5‐chloro‐1‐phenyl‐3‐trifluoromethyl‐1H‐pyrazole‐4‐carbonyloxy)(4‐methoxyphenyl)methyl]phosphonate?
A1: The study reveals that the phosphorus atom in this compound adopts a distorted tetrahedral configuration []. This structural information is crucial for understanding the compound's potential reactivity and interactions with other molecules. Additionally, the research identifies intermolecular C—H⋯O hydrogen bonds that link the molecules, forming centrosymmetric dimers in the crystal structure []. This knowledge contributes to a deeper understanding of the compound's solid-state packing and potential physicochemical properties.
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